1-(4-Bromophenyl)azetidine

Hydrogen bonding Drug-likeness Membrane permeability

Researchers requiring rapid diversification of azetidine scaffolds face synthetic bottlenecks from mandatory nitrogen protection steps. 1-(4-Bromophenyl)azetidine eliminates this barrier: the para-bromophenyl handle enables direct Suzuki/Buchwald-Hartwig coupling without NH protection, reducing steps per derivative. Key data: Ki 2.40 μM, IC₅₀ 4.60 μM vs. ALDH2; MIC 3.12 μg/mL vs. S. aureus; zero HBD count for predicted superior passive permeability. Standard purity ≥95%.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B8243185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)azetidine
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H10BrN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2
InChIKeyYMMQHSTWCCXESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)azetidine: Physicochemical and Biological Baseline for Scientific Procurement


1-(4-Bromophenyl)azetidine (CAS: 28192-14-5; molecular formula C₉H₁₀BrN; molecular weight 212.09 g/mol) belongs to the class of N-aryl azetidines, which are four-membered saturated nitrogen heterocycles. The compound features an azetidine ring N-substituted at the 1-position with a para-bromophenyl moiety . Azetidines are recognized in contemporary medicinal chemistry as privileged scaffolds offering a balance of ring strain (enabling reactivity) and stability (permitting synthetic handling), making them valuable building blocks for drug discovery and SAR studies [1]. This compound is commercially available with standard purity specifications of 95% .

Why 1-(4-Bromophenyl)azetidine Cannot Be Interchanged with Positional Isomers or Halogen Analogs


Within the bromophenyl azetidine family, substitution position on the azetidine ring (1-, 2-, or 3-) and bromine position on the phenyl ring (para, meta, ortho) produce distinct molecular architectures that govern key properties including lipophilicity, hydrogen-bonding capacity, target engagement, and downstream synthetic utility. Class-level generalizations that treat all bromophenyl azetidines as functionally equivalent are contradicted by quantitative physicochemical differences. Specifically, 1-substituted azetidines (where nitrogen is directly attached to the aryl ring) exhibit zero hydrogen bond donors, distinguishing them from 2- and 3-substituted congeners which possess an NH moiety capable of hydrogen bonding [1]. Additionally, para-bromophenyl substitution confers different electronic and steric properties compared to meta- or ortho-substituted analogs, directly influencing cross-coupling reactivity and biological target selectivity .

Quantitative Differentiation of 1-(4-Bromophenyl)azetidine from Closest Structural Analogs


Zero Hydrogen Bond Donor Count Differentiates 1-Substituted Azetidines from 2- and 3-Substituted Analogs

1-(4-Bromophenyl)azetidine exhibits a hydrogen bond donor count of 0, whereas 2-(4-bromophenyl)azetidine and 3-(4-bromophenyl)azetidine each possess a hydrogen bond donor count of 1 due to the secondary amine proton in the azetidine ring [1]. This structural distinction arises because 1-substituted azetidines have the nitrogen atom directly bonded to the aryl ring, eliminating the NH moiety present in the 2- and 3-substituted congeners .

Hydrogen bonding Drug-likeness Membrane permeability

ALDH2 Inhibitory Activity: Defined Potency Benchmark for 1-(4-Bromophenyl)azetidine

1-(4-Bromophenyl)azetidine demonstrates measurable but modest inhibitory activity against human aldehyde dehydrogenase 2 (ALDH2) with a Ki of 2.40 μM (2.40 × 10³ nM) and an IC₅₀ of 4.60 μM [1]. ALDH2 is a mitochondrial enzyme critical for alcohol metabolism and implicated in cardiovascular protection and cancer biology.

Aldehyde dehydrogenase Enzyme inhibition ALDH2

Lipophilicity (XLogP3) Stratification Across Substitution Patterns

The computed lipophilicity (XLogP3-AA) of 1-(4-bromophenyl)azetidine is 2.9, significantly exceeding that of 3-(4-bromophenyl)azetidine (XLogP3 = 2.0) [1]. This difference of approximately 0.9 log units represents a roughly eight-fold difference in octanol-water partition coefficient, driven by the nitrogen substitution position on the azetidine ring .

Lipophilicity LogP Physicochemical property

Sympathomimetic Activity in 3-Substituted vs. 1-Substituted Azetidines

Pharmacology studies in animals indicate that 3-(4-bromophenyl)azetidine exhibits slight sympathomimetic effects . In contrast, no such activity has been reported or documented for 1-(4-bromophenyl)azetidine in the available literature.

Sympathomimetic In vivo pharmacology Structure-activity relationship

Antimicrobial Activity Benchmark Against Staphylococcus aureus

1-(4-Bromophenyl)azetidine demonstrates antimicrobial activity against Staphylococcus aureus with a reported minimum inhibitory concentration (MIC) of 3.12 μg/mL . For context, this value is lower (more potent) than the MIC of 6.25 μg/mL reported for 3-chloro-1-(4-fluorophenyl)-azetidine against Bacillus subtilis in the same study series .

Antimicrobial MIC Staphylococcus aureus

Synthetic Utility: Para-Bromophenyl Group as a Cross-Coupling Handle

The para-bromophenyl substituent of 1-(4-bromophenyl)azetidine serves as a reactive site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings . This functionality enables rapid diversification of the azetidine scaffold for SAR studies. In contrast, 2- and 3-substituted azetidines with free NH groups require protection prior to analogous coupling reactions, adding synthetic steps .

Suzuki coupling Buchwald-Hartwig Building block

Recommended Research and Procurement Scenarios for 1-(4-Bromophenyl)azetidine


ALDH2 Inhibitor Discovery and Optimization

This compound may serve as an initial scaffold for medicinal chemistry programs targeting aldehyde dehydrogenase 2 (ALDH2). Its established Ki of 2.40 μM and IC₅₀ of 4.60 μM against recombinant human ALDH2 provide a defined starting point for structure-based optimization [1]. The para-bromophenyl moiety offers a reactive handle for Suzuki or Buchwald-Hartwig coupling to explore SAR around the aryl ring while retaining the 1-substituted azetidine core.

CNS-Targeted Lead Optimization Requiring Enhanced Membrane Permeability

When designing CNS-penetrant compounds, the zero hydrogen bond donor count of 1-(4-bromophenyl)azetidine (compared to the 1 HBD of 2- and 3-substituted analogs) predicts superior passive membrane permeability [1]. This property may be advantageous in early-stage CNS drug discovery programs where blood-brain barrier penetration is a critical parameter.

Antibacterial Scaffold for Gram-Positive Pathogen Screening

With a reported MIC of 3.12 μg/mL against Staphylococcus aureus, 1-(4-bromophenyl)azetidine provides a quantifiable antibacterial activity benchmark that may warrant its inclusion in antimicrobial screening cascades [1]. The compound's activity against a clinically relevant Gram-positive pathogen supports its consideration as a starting point for antibacterial SAR studies, particularly where halogenated azetidine scaffolds are of interest.

Streamlined Library Synthesis for Azetidine SAR Studies

For research groups conducting structure-activity relationship studies requiring rapid diversification of the azetidine scaffold, 1-(4-bromophenyl)azetidine offers synthetic efficiency advantages. The para-bromophenyl group is directly available for palladium-catalyzed cross-coupling without the nitrogen protection step required for 2- and 3-substituted analogs [1], reducing synthetic burden per derivative and accelerating SAR exploration timelines.

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